![molecular formula C8H15NO B14386694 2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol CAS No. 89448-36-2](/img/structure/B14386694.png)
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in medicinal chemistry to improve the physicochemical properties of drug candidates. The bicyclo[2.1.1]hexane scaffold, in particular, is valued for its ability to enhance solubility, activity, and conformational restriction of compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol typically involves photochemical methods. One efficient approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of specialized equipment and glassware is often required to ensure the reaction’s efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure can be used to study the effects of conformational restriction on biological activity.
Medicine: It is explored as a potential scaffold for drug development due to its ability to improve solubility and activity.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately affect the biological activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere of para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bio-isostere of meta-substituted benzene.
Uniqueness
2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol is unique due to its specific bicyclic structure, which provides distinct advantages in terms of solubility, activity, and conformational restriction. This makes it a valuable scaffold in medicinal chemistry and other scientific research areas .
Propiedades
Número CAS |
89448-36-2 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-7-2-6(3-7)4-8(7,10)5-9/h6,10H,2-5,9H2,1H3 |
Clave InChI |
MWNWYDAPDFLSJC-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)CC2(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


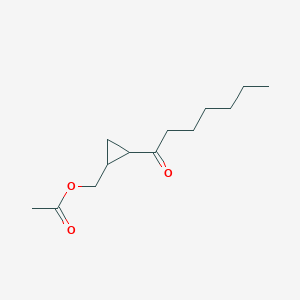
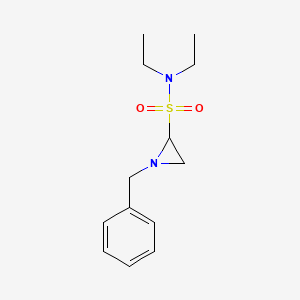
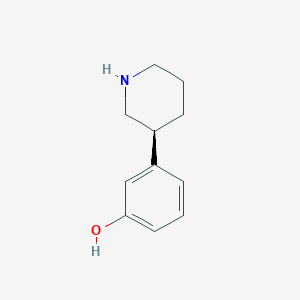
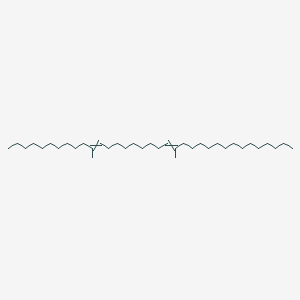
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)


amino}-L-alanine](/img/structure/B14386679.png)
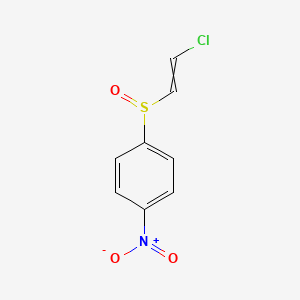
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
